molecular formula C13H10FNO B1392026 2-(3-Fluorobenzoyl)-6-methylpyridine CAS No. 1187164-33-5

2-(3-Fluorobenzoyl)-6-methylpyridine

Cat. No.: B1392026
CAS No.: 1187164-33-5
M. Wt: 215.22 g/mol
InChI Key: MKYDBHXFFDYQQT-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)-6-methylpyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom on the benzene ring and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobenzoyl)-6-methylpyridine typically involves the following steps:

  • Benzoylation: The starting material, 6-methylpyridine, undergoes benzoylation using 3-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

2-(3-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluorobenzoyl)-6-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom on the benzene ring enhances the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.

Comparison with Similar Compounds

2-(3-Fluorobenzoyl)-6-methylpyridine is compared with similar compounds to highlight its uniqueness:

  • 2-(4-Fluorobenzoyl)-6-methylpyridine: Similar structure but with the fluorine atom in a different position on the benzene ring.

  • 2-(3-Fluorobenzoyl)-4-methylpyridine: Similar structure but with the methyl group in a different position on the pyridine ring.

These compounds have different reactivity and biological activity due to the positional differences of the fluorine and methyl groups.

Properties

IUPAC Name

(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYDBHXFFDYQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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